molecular formula C21H18F2N2O4 B11026379 Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11026379
M. Wt: 400.4 g/mol
InChI Key: FGIXFPYIJVWSCN-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyridine derivative featuring two 4-fluorophenyl substituents, a carbamoyl linkage, and a methyl ester group. The presence of fluorine atoms on the phenyl rings likely influences electronic properties and metabolic stability, making it relevant for pharmaceutical or agrochemical research . Synonyms include methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (CAS RN: 876667-70-8), highlighting its structural complexity .

Properties

Molecular Formula

C21H18F2N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C21H18F2N2O4/c1-12-19(21(28)29-2)17(20(27)24-15-7-3-13(22)4-8-15)11-18(26)25(12)16-9-5-14(23)6-10-16/h3-10,17H,11H2,1-2H3,(H,24,27)

InChI Key

FGIXFPYIJVWSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydropyridine class and features multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.

Pharmacological Targets

Research indicates that compounds with a tetrahydropyridine scaffold can interact with various biological targets. Notably, they have shown activity against muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, which is implicated in cognitive functions and drug addiction treatments .

Table 1: Biological Activities of Related Tetrahydropyridine Compounds

CompoundTargetActivityReference
Compound 56M5 mAChRIC50 = 0.45 nM
Compound 8M1-M4 mAChRSelectivity for M5
Ethyl 1-(2-bromopropanoyl)-4-hydroxyVariousAntimicrobial

The mechanism of action for this compound involves modulation of neurotransmitter systems. It has been suggested that the compound acts as an antagonist at mAChRs, which may lead to alterations in neurotransmitter release and synaptic plasticity.

Study on Cognitive Enhancement

In a study evaluating cognitive enhancement in animal models, a related tetrahydropyridine compound demonstrated significant improvements in memory tasks when administered at low doses. The results suggest that compounds in this class may enhance cholinergic transmission by modulating mAChR activity .

Antimicrobial Activity

Another study assessed the antimicrobial properties of related tetrahydropyridines against various bacterial strains. Results indicated that these compounds exhibited moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Recent studies have employed molecular docking techniques to elucidate the binding interactions between tetrahydropyridine derivatives and their biological targets. These computational analyses support experimental findings regarding selectivity and potency against specific receptor subtypes.

Table 2: Summary of Research Findings on Tetrahydropyridines

Study FocusMethodologyKey Findings
Cognitive EnhancementAnimal ModelImproved memory tasks with low-dose administration
Antimicrobial ActivityIn vitro AssaysModerate to high activity against bacterial strains
Molecular DockingComputational AnalysisInsights into binding interactions with mAChRs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest analogues are derived from pyridine, pyrimidine, or naphthyridine cores with fluorinated aromatic substituents. Key comparisons include:

Compound Name Core Structure Key Functional Groups Reported Properties/Applications
Target Compound (Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-...) Tetrahydropyridine 4-Fluorophenyl, carbamoyl, methyl ester, ketone Potential bioactivity inferred from carbamoyl and fluorine motifs; no direct pharmacological data.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Pyrimidine 4-Fluorophenyl, methylsulfonyl, methyl ester, isopropyl Crystal structure resolved (Acta Cryst., 2008); sulfonyl group may enhance stability or reactivity.
7-Chloro-6-fluoro-1-(4-fluorophenyl)-...naphthyridine-3-carboxylic acid Naphthyridine 4-Fluorophenyl, carboxylic acid, chloro, fluoro Studied for synthesis pathways; carboxylic acid group suggests solubility in polar solvents.
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Tetrahydropyridine Phenyl, methyl Neurotoxin causing Parkinsonism; highlights structural risks of unmodified tetrahydropyridines.

Key Differences and Implications

  • Substituent Effects : The dual 4-fluorophenyl groups and carbamoyl linkage distinguish it from MPTP, which lacks electron-withdrawing groups. This substitution likely reduces neurotoxicity risk by altering electron distribution and metabolic pathways .
  • Ester vs. Acid Groups : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the naphthyridine derivative, suggesting differing pharmacokinetic profiles .

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